

Synthesizing the FOXP3 Inhibitor Peptide P60: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide P60 is a synthetic 15-mer peptide that has garnered significant interest as a potent inhibitor of the transcription factor Forkhead box P3 (FOXP3).[1][2][3] As FOXP3 is a master regulator of regulatory T cell (Treg) development and function, its inhibition presents a promising strategy for enhancing anti-tumor and antiviral immunity.[2][4] This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of **Peptide P60** (Sequence: H-Arg-Asp-Phe-Gln-Ser-Phe-Arg-Lys-Met-Trp-Pro-Phe-Phe-Ala-Met-OH).[5] The primary method detailed is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a robust and widely adopted technique for producing synthetic peptides of high purity.[6]

Introduction to Peptide P60

Peptide P60 is a cell-permeable peptide identified from a phage-displayed random peptide library.[2][3] It functions by binding to the intermediate region of FOXP3, thereby inhibiting its homodimerization and its interaction with the transcription factor AML1 (acute myeloid leukemia 1).[1] This disruption of FOXP3's molecular interactions leads to the inhibition of Treg-mediated immunosuppression, making P60 a valuable tool for immunology research and a potential therapeutic agent.[1][2]



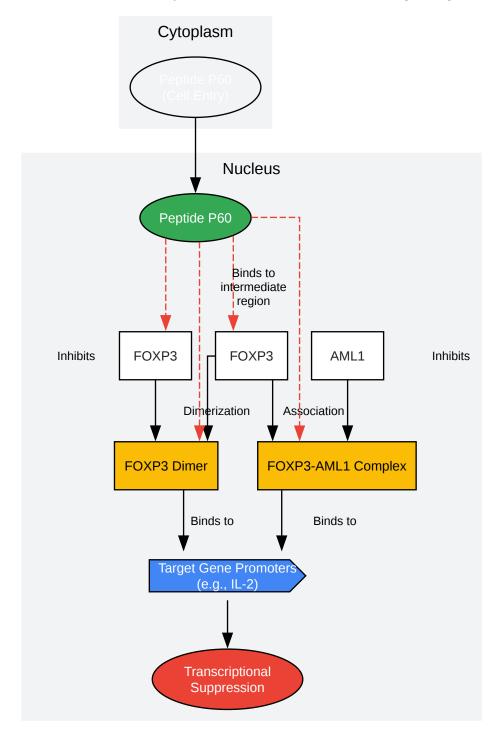


Mechanism of Action: FOXP3 Signaling Pathway Inhibition

Peptide P60 exerts its inhibitory effect on regulatory T cells (Tregs) by directly targeting the master transcription factor FOXP3. The diagram below illustrates the key interactions within the FOXP3 signaling pathway and the point of intervention by **Peptide P60**.



Mechanism of Peptide P60 Inhibition of FOXP3 Signaling



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Caption: **Peptide P60** inhibits FOXP3-mediated immunosuppression.



Synthesis of Peptide P60 via Fmoc-SPPS

Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the recommended method for synthesizing **Peptide P60**.[7][6] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8]

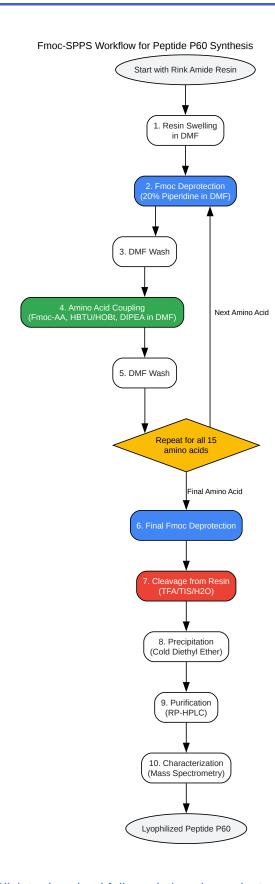
Materials and Reagents

Reagent/Material	Grade	Supplier (Recommended)
Rink Amide AM Resin	100-200 mesh, ~0.6 mmol/g	Major biochemical suppliers
Fmoc-protected Amino Acids	Standard side-chain protection	Major biochemical suppliers
HBTU (O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium hexafluorophosphate)	Synthesis grade	Major biochemical suppliers
HOBt (Hydroxybenzotriazole)	Synthesis grade	Major biochemical suppliers
DIPEA (N,N- Diisopropylethylamine)	Synthesis grade	Major biochemical suppliers
Piperidine	Synthesis grade	Major biochemical suppliers
DMF (N,N-Dimethylformamide)	Peptide synthesis grade	Major biochemical suppliers
DCM (Dichloromethane)	ACS grade	Major biochemical suppliers
TFA (Trifluoroacetic acid)	Reagent grade	Major biochemical suppliers
TIS (Triisopropylsilane)	Reagent grade	Major biochemical suppliers
Diethyl ether	Anhydrous	Major biochemical suppliers
Acetonitrile	HPLC grade	Major biochemical suppliers

Experimental Workflow

The synthesis of **Peptide P60** follows a cyclical process of deprotection and coupling for each amino acid in the sequence.





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